![molecular formula C21H16BN3O2 B13456000 [3-(4,6-Diphenyl-1,3,5-triazin-2-yl)phenyl]boronic acid](/img/structure/B13456000.png)
[3-(4,6-Diphenyl-1,3,5-triazin-2-yl)phenyl]boronic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[3-(4,6-Diphenyl-1,3,5-triazin-2-yl)phenyl]boronic acid is a boronic acid derivative with the molecular formula C21H16BN3O2 and a molecular weight of 353.18 g/mol . This compound is characterized by the presence of a boronic acid group attached to a phenyl ring, which is further connected to a triazine ring substituted with two phenyl groups. It is used in various chemical reactions and has applications in scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of [3-(4,6-Diphenyl-1,3,5-triazin-2-yl)phenyl]boronic acid typically involves the reaction of 2-bromo-4,6-diphenyl-1,3,5-triazine with phenylboronic acid under Suzuki-Miyaura cross-coupling conditions. This reaction is catalyzed by palladium complexes and requires a base such as potassium carbonate in a solvent like tetrahydrofuran (THF) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
[3-(4,6-Diphenyl-1,3,5-triazin-2-yl)phenyl]boronic acid undergoes various chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form phenols.
Reduction: The triazine ring can be reduced under specific conditions.
Substitution: The boronic acid group can participate in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Hydrogen gas in the presence of a palladium catalyst.
Substitution: Palladium catalysts, bases like potassium carbonate, and solvents such as THF.
Major Products
Oxidation: Phenols.
Reduction: Reduced triazine derivatives.
Substitution: Various biaryl compounds depending on the coupling partner.
Applications De Recherche Scientifique
[3-(4,6-Diphenyl-1,3,5-triazin-2-yl)phenyl]boronic acid is widely used in scientific research, including:
Chemistry: As a reagent in Suzuki-Miyaura cross-coupling reactions to synthesize biaryl compounds.
Biology: In the development of fluorescent probes and sensors.
Medicine: As a potential intermediate in the synthesis of pharmaceutical compounds.
Industry: In the production of advanced materials and polymers.
Mécanisme D'action
The mechanism of action of [3-(4,6-Diphenyl-1,3,5-triazin-2-yl)phenyl]boronic acid primarily involves its ability to form stable complexes with various metal catalysts, facilitating cross-coupling reactions. The boronic acid group interacts with the metal catalyst, enabling the formation of carbon-carbon bonds through the Suzuki-Miyaura reaction .
Comparaison Avec Des Composés Similaires
Similar Compounds
[4-(4,6-Diphenyl-1,3,5-triazin-2-yl)phenyl]boronic acid: Similar structure but different substitution pattern.
2-Chloro-4,6-diphenyl-1,3,5-triazine: Lacks the boronic acid group but has similar triazine and phenyl substitutions.
Uniqueness
[3-(4,6-Diphenyl-1,3,5-triazin-2-yl)phenyl]boronic acid is unique due to its specific substitution pattern, which provides distinct reactivity and applications in cross-coupling reactions compared to other triazine derivatives .
Propriétés
Formule moléculaire |
C21H16BN3O2 |
|---|---|
Poids moléculaire |
353.2 g/mol |
Nom IUPAC |
[3-(4,6-diphenyl-1,3,5-triazin-2-yl)phenyl]boronic acid |
InChI |
InChI=1S/C21H16BN3O2/c26-22(27)18-13-7-12-17(14-18)21-24-19(15-8-3-1-4-9-15)23-20(25-21)16-10-5-2-6-11-16/h1-14,26-27H |
Clé InChI |
IZYQYWHHPQRWFX-UHFFFAOYSA-N |
SMILES canonique |
B(C1=CC(=CC=C1)C2=NC(=NC(=N2)C3=CC=CC=C3)C4=CC=CC=C4)(O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


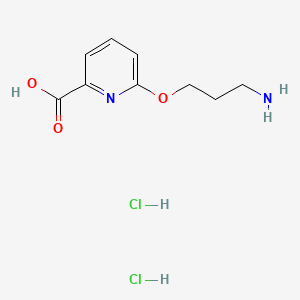

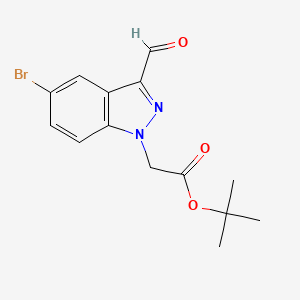
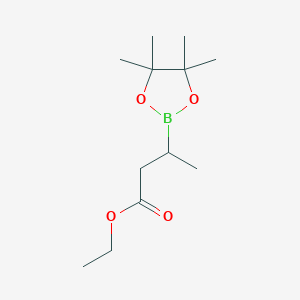
![2-[3-(2-Methoxyethyl)bicyclo[1.1.1]pentan-1-yl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B13455953.png)



![Ethyl 2-{[(tert-butoxy)carbonyl]amino}-2-(3,3-difluorocyclobutyl)acetate](/img/structure/B13455984.png)

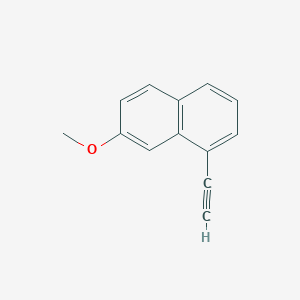
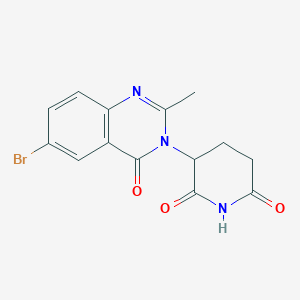
![2-{1-[(tert-butoxy)carbonyl]-3-(3-iodo-1H-pyrazol-1-yl)azetidin-3-yl}acetic acid](/img/structure/B13456006.png)

